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molecular formula C6H8N2O2 B184088 1,3-Dimethyluracil CAS No. 874-14-6

1,3-Dimethyluracil

Cat. No. B184088
M. Wt: 140.14 g/mol
InChI Key: JSDBKAHWADVXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637526B2

Procedure details

A mechanically stirred mixture of 3-aminopyrazole (9.38 g, 0.11 mM, 1.0 equiv), 1,3-dimethyluracil (14.7 g, 0.11 mM, 1.0 equiv) and 21% sodium ethoxide in ethanol (170 mL, 5.0 equiv) was heated to reflux. Within minutes, a heavy precipitate formed. After refluxing for 1 hour, 1,3-dimethyluracil could no longer be detected by thin layer chromatography (tlc) (92:8 dichloromethane (dichloromethane):MeOH). The reaction mixture was cooled, filtered, washed with cold ethanol and vacuum dried to give 13.47 g (95%) of sodium pyrazolo[1,5-a]pyrimidin-5-olate. LCMS (ESI) m+H=136.0; 1H NMR (400 MHz, DMSO-d6) δ: 8.0 (d, 1H), 7.43 (d, 1H), 5.65 (d, 1H), 5.37 (d, 1H).
Quantity
9.38 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
sodium pyrazolo[1,5-a]pyrimidin-5-olate
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.CN1[CH:15]=[CH:14][C:12](=[O:13])N(C)C1=O.[O-]CC.[Na+:20].C(O)C>CO.ClCCl>[N:4]1[N:3]2[CH:15]=[CH:14][C:12]([O-:13])=[N:1][C:2]2=[CH:6][CH:5]=1.[Na+:20] |f:2.3,7.8|

Inputs

Step One
Name
Quantity
9.38 g
Type
reactant
Smiles
NC1=NNC=C1
Name
Quantity
14.7 g
Type
reactant
Smiles
CN1C(=O)N(C(=O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)N(C(=O)C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
WAIT
Type
WAIT
Details
Within minutes
CUSTOM
Type
CUSTOM
Details
a heavy precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold ethanol and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
sodium pyrazolo[1,5-a]pyrimidin-5-olate
Type
product
Smiles
N1=CC=C2N1C=CC(=N2)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 13.47 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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